![molecular formula C8H17BrN2O B1420186 N-(Piperidin-4-ylmethyl)acetamide hydrobromide CAS No. 1208794-70-0](/img/structure/B1420186.png)
N-(Piperidin-4-ylmethyl)acetamide hydrobromide
Overview
Description
“N-(Piperidin-4-ylmethyl)acetamide hydrobromide” is a chemical compound with the empirical formula C8H17BrN2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “N-(Piperidin-4-ylmethyl)acetamide hydrobromide” can be represented by the SMILES stringO=C(C)NCC1CCNCC1.[H]Br
. The InChI representation is 1S/C8H16N2O.BrH/c1-7(11)10-6-8-2-4-9-5-3-8;/h8-9H,2-6H2,1H3,(H,10,11);1H
. Physical And Chemical Properties Analysis
“N-(Piperidin-4-ylmethyl)acetamide hydrobromide” is a solid substance . Its molecular weight is 237.14 . The compound’s storage class code is 11, which corresponds to combustible solids .Scientific Research Applications
1. Synthesis of Novel Derivatives
N-(Piperidin-4-ylmethyl)acetamide hydrobromide has been used in the synthesis of various biologically active derivatives. For instance, a series of N-aryl/aralkyl substituted derivatives were synthesized, displaying promising activity against enzymes like acetylcholinesterase and butyrylcholinesterase, as well as lipoxygenase enzymes (Khalid et al., 2014). Similarly, other derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized, showing moderate antibacterial activity (Iqbal et al., 2017).
2. Antibacterial and Antimicrobial Studies
Several studies have focused on the antibacterial and antimicrobial properties of derivatives of N-(Piperidin-4-ylmethyl)acetamide hydrobromide. For instance, specific derivatives showed significant growth inhibition of various bacterial strains, including Salmonella typhi and Escherichia coli (Iqbal et al., 2017). Another study found antimicrobial activities against pathogenic bacteria and Candida species for N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives (Mokhtari & Pourabdollah, 2013).
3. DNA and Protein Binding Studies
Some derivatives of N-(Piperidin-4-ylmethyl)acetamide hydrobromide have been examined for their DNA-binding interactions. A study found that certain compounds interact with calf thymus DNA via intercalation, suggesting potential applications in molecular biology and pharmacology (Raj, 2020).
4. Synthesis of N-substituted Acetamide Derivatives
There has been significant research in the synthesis of N-substituted acetamide derivatives of N-(Piperidin-4-ylmethyl)acetamide hydrobromide. These derivatives have been evaluated for various biological activities, including enzyme inhibition, which highlights their potential in medicinal chemistry (Khalid, 2012).
5. Anticancer Potential
Newly synthesized derivatives of N-(Piperidin-4-ylmethyl)acetamide hydrobromide have been studied for their anticancer effects. For instance, certain compounds exhibited cytotoxic effects on hepatic cancer cell lines, demonstrating potential applications in cancer therapy (Eldeeb et al., 2022).
Safety And Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, “N-(Piperidin-4-ylmethyl)acetamide hydrobromide” and similar compounds could have potential applications in drug design and synthesis.
properties
IUPAC Name |
N-(piperidin-4-ylmethyl)acetamide;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.BrH/c1-7(11)10-6-8-2-4-9-5-3-8;/h8-9H,2-6H2,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKZIUDCQYHTJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCNCC1.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Piperidin-4-ylmethyl)acetamide hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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